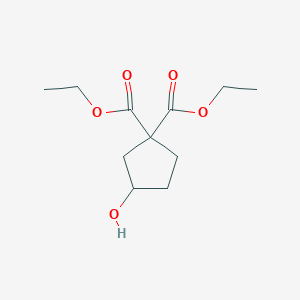

3-羟基环戊烷-1,1-二甲酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a compound that is not directly mentioned in the provided papers, but its structural and functional characteristics can be inferred from similar compounds discussed in the research. The compound is likely to be a derivative of cyclopentane with two ester groups and a hydroxyl group, which suggests it could be used as an intermediate in the synthesis of various pharmaceuticals or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with simpler molecules that are transformed through various chemical reactions. For instance, the synthesis of ethyl 1-(hydroxymethyl)-1,3-dihydroisobenzofuran-1-carboxylate involved annulation of a functionalized Grignard reagent with diethyl ketomalonate followed by selective mono-reduction . Similarly, the synthesis of diethyl 1-[(13C)methyl]-3-phenylbicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate used Grignard reagent carbonations and a CO2 reduction without a high vacuum line . These methods could potentially be adapted for the synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to diethyl 3-hydroxycyclopentane-1,1-dicarboxylate has been determined using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was elucidated using these methods . These techniques are crucial for confirming the stereochemistry and the overall molecular conformation, which are important for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate can be predicted based on the reactions of structurally related compounds. For instance, the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various substituted pyrimidine derivatives demonstrates the reactivity of the ester and keto groups in these types of compounds . The hydroxyl group in diethyl 3-hydroxycyclopentane-1,1-dicarboxylate would likely be a site for reactions such as esterification or oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate can be inferred from the properties of similar compounds. For example, the synthesis of volatile 2-iminoxy and 2-diethylaminoxy 1,3,2-dioxaarsacyclopentanes and -cyclohexanes involved studies of their infrared and NMR spectra, refractive indices, and molecular weights . These properties are indicative of the compound's behavior in different chemical environments and can influence its solubility, stability, and reactivity.

科学研究应用

Summary of the Application

“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” is used as an optically pure precursor of spiro carbocyclic nucleosides .

Methods of Application or Experimental Procedures

A concise, two-step preparation of “Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” is described in the research . Unfortunately, the exact technical details or parameters are not provided in the search results.

Results or Outcomes

The preparation leads to an optically pure precursor of spiro carbocyclic nucleosides . No quantitative data or statistical analyses were found in the search results.

2. Stereocontrolled Route to Compounds with Exocyclic Double Bonds

Summary of the Application

Intramolecular alkene-alkyne metathesis of diethyl (but-3-en-1-yl) (propargyl)malonate affords diethyl 3-vinylcyclohex-3-ene-1,1-dicarboxylate .

Methods of Application or Experimental Procedures

The conjugated diene system of the resulting compound was 1,4-cis-hydrogenated in the presence of η6-(naphthalene)chromium tricarbonyl .

Results or Outcomes

The exocyclic double bond of the formed diethyl 3-ethylidenecyclohexane-1,1-dicarboxylate is strictly (E)-configured .

3. Synthesis of 1,2-Disubstituted Cyclopentadienes

Summary of the Application

“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” can be used in the preparation of 1,2-disubstituted cyclopentadienes .

Methods of Application or Experimental Procedures

The method for preparation of 1,2-disubstituted cyclopentadienes is based on the observation that norbornadiene reacts with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT) giving rise to cyclopentadienes .

Results or Outcomes

The resulting cyclopentadienes are 1,2-disubstituted .

4. Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate

Summary of the Application

“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” can be used in the synthesis of "Diethyl 3-cyclopentene-1,1-dicarboxylate" .

Results or Outcomes

The outcome of the synthesis is "Diethyl 3-cyclopentene-1,1-dicarboxylate" .

5. Synthesis of 1,1-Diethyl Cyclopent-3-ene-1,1-dicarboxylate

Summary of the Application

“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” can be used in the synthesis of "1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate" .

Results or Outcomes

The outcome of the synthesis is "1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate" .

6. Synthesis of 3-Hydroxy-cyclopentane-1,1-dicarboxylate Diethyl Ester

Summary of the Application

“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” can be used in the synthesis of "3-Hydroxy-cyclopentane-1,1-dicarboxylate diethyl ester" .

Results or Outcomes

The outcome of the synthesis is "3-Hydroxy-cyclopentane-1,1-dicarboxylate diethyl ester" .

属性

IUPAC Name |

diethyl 3-hydroxycyclopentane-1,1-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h8,12H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOZQIXOIZCXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(C1)O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596986 |

Source

|

| Record name | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

CAS RN |

21736-07-2 |

Source

|

| Record name | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)